molecular formula C8H7FO3 B14182543 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde CAS No. 872725-47-8

5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde

Cat. No.: B14182543
CAS No.: 872725-47-8
M. Wt: 170.14 g/mol
InChI Key: NGVGIIDXNRIPDD-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-3-(hydroxymethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar fluorination techniques used in laboratory synthesis could be scaled up for industrial applications. The choice of fluorinating agent and reaction conditions would need to be optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and aldehyde groups may form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is unique due to the presence of both a hydroxymethyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

872725-47-8

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H7FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-3,11-12H,4H2

InChI Key

NGVGIIDXNRIPDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)C=O)F

Origin of Product

United States

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